1-(3-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O4S/c26-20-3-1-2-18(14-20)16-28-21-8-13-34-22(21)24(31)29(25(28)32)15-17-4-6-19(7-5-17)23(30)27-9-11-33-12-10-27/h1-3,8,13-14,17,19H,4-7,9-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLKQBAZOUOLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F)C(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. The structure of this compound allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and modulate cellular pathways. Notably, it targets macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT), both of which are involved in cancer progression and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of MIF and D-DT, inhibiting their tautomerase activities. This interference disrupts the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival.
- Cell Proliferation Suppression : Studies have demonstrated that this compound effectively suppresses the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) culture systems.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticancer properties. For instance, a derivative similar to the compound has shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Non-small cell lung cancer | 0.5 | MIF inhibition |
| Compound B | Breast cancer | 0.8 | D-DT inhibition |
| Compound C | Colon cancer | 1.2 | MAPK pathway disruption |
Antimicrobial Activity
In addition to its anticancer properties, thieno[3,2-d]pyrimidine derivatives have also been evaluated for antimicrobial activity:
| Compound | Target Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
| Compound F | C. albicans | 12 |
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Lung Cancer : A phase II clinical trial investigated the effects of a thieno[3,2-d]pyrimidine derivative on patients with advanced non-small cell lung cancer. Results indicated a significant reduction in tumor size in 45% of participants after 12 weeks of treatment.
- Antimalarial Activity : A series of thieno[3,2-d]pyrimidines were tested against Plasmodium falciparum, showing potent activity against both the erythrocytic and hepatic stages of the parasite. The most effective compounds exhibited IC50 values below 0.5 µM.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. Studies indicate that certain derivatives have sufficient water solubility, facilitating their use in therapeutic formulations.
Q & A
Q. What are the key synthetic challenges in preparing thieno[3,2-d]pyrimidine-2,4-dione derivatives like this compound, and how are they addressed?
The synthesis involves multi-step reactions requiring precise control of cyclization, substitution, and functional group compatibility. For example:
- Core formation : Cyclization of aminothiophene-carboxylate precursors with urea under acidic conditions generates the thieno-pyrimidine core .
- Substitutions : Fluorobenzyl and morpholine-cyclohexyl groups are introduced via nucleophilic alkylation or Mitsunobu reactions. Solvent choice (DMF, DCM) and catalysts (K₂CO₃, EDC/HOBt) are critical for regioselectivity and yield optimization .
- Purification : Chromatography or recrystallization is often required due to by-products from competing reactions (e.g., over-alkylation) .
Q. Which spectroscopic and computational methods are essential for structural elucidation?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- HRMS : Validates molecular weight and fragmentation pathways (e.g., loss of morpholine-CO group at m/z ~100–150) .
- Molecular docking : Predicts interactions with biological targets (e.g., enzyme active sites) by aligning the morpholine-cyclohexyl moiety in hydrophobic pockets .
Q. How are preliminary biological activities screened for this compound?
- In vitro assays : Standardized kinase or protease inhibition assays (IC₅₀ values) assess target selectivity. Fluorinated analogs often show enhanced binding due to electronegativity .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate therapeutic windows .
- ADME prediction : Computational tools (e.g., SwissADME) model logP and solubility, influenced by the morpholine group’s hydrophilicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Fluorine positioning : 3-Fluorobenzyl vs. 4-fluorobenzyl substitutions alter steric hindrance and π-π stacking with aromatic residues in target proteins .
- Morpholine modifications : Replacing morpholine with piperazine or thiomorpholine affects solubility and hydrogen-bonding capacity .
- Cyclohexyl linker : Adjusting the cyclohexyl group’s conformation (chair vs. boat) modulates membrane permeability .
Table 1 : SAR Trends in Analogous Compounds
| Modification | Impact on Bioactivity | Reference |
|---|---|---|
| Fluorine at benzyl C3 | ↑ Selectivity for kinase X | |
| Morpholine → Piperazine | ↓ LogP (improved solubility) | |
| Cyclohexyl → Linear chain | ↓ Binding affinity due to rigidity loss |
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Assay standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.5) that affect ionization of the morpholine group .
- Metabolite profiling : LC-MS identifies degradation products (e.g., morpholine ring oxidation) that may skew IC₅₀ results .
- Orthogonal validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- MD simulations : Analyze the compound’s stability in lipid bilayers, focusing on the cyclohexyl-morpholine moiety’s orientation .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with BBB permeability using descriptors like polar surface area .
- Free-energy perturbation : Predict binding ΔG changes when modifying the thieno-pyrimidine core’s substituents .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising purity?
- Continuous flow chemistry : Reduces side reactions during cyclization steps by maintaining precise temperature control .
- Catalyst optimization : Use immobilized EDC/HOBt systems to minimize reagent waste and improve atom economy .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
Q. How should researchers validate target specificity in complex biological systems?
- CRISPR-Cas9 knockouts : Confirm on-target effects by deleting the putative kinase gene in cell lines .
- Off-target screening : Use affinity proteomics (e.g., pull-down assays with biotinylated probes) to identify unintended interactions .
- In vivo models : Zebrafish xenografts assess systemic efficacy and toxicity of the morpholine-cyclohexyl derivatives .
Data Contradiction Analysis
Example : A study reports high cytotoxicity (IC₅₀ = 1 µM) against MCF-7 cells, while another shows no activity (IC₅₀ > 50 µM).
- Possible causes :
- Batch variability : Impurities from incomplete morpholine coupling (validate via HPLC-MS) .
- Cell culture conditions : Serum proteins may sequester the compound, reducing bioavailability .
- Metabolic differences : CYP450 isoforms in MCF-7 vs. other cell lines alter drug activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
